molecular formula C13H15N3O2 B2867972 4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile CAS No. 1436023-95-8

4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile

Cat. No.: B2867972
CAS No.: 1436023-95-8
M. Wt: 245.282
InChI Key: RNPZNJHTWLTXFM-UHFFFAOYSA-N
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Description

“4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile” is a chemical compound that is likely to be an intermediate in the synthesis of other compounds . It is related to the class of compounds known as morpholines, which are frequently found in biologically active molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of this compound could involve a multi-step process. A related process involves the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride, which is then converted with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile . This is then condensed with a 6-methylnicotinic ester to give a pyridine derivative, which is hydrolyzed and decarboxylated under acidic conditions to give a phenylacetyl pyridine derivative . This derivative is then oxidized to give the end product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” likely involve several steps, including condensation, hydrolysis, decarboxylation, and oxidation . These reactions are part of a larger class of reactions known as multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Reactions and Synthesis of Heterocyclic Compounds

4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile has been explored as a core structure in the synthesis of various heterocyclic compounds. For instance, its derivatives have been utilized in reactions to create a variety of fused heterocyclic compounds, including triazolopyrimidothienotetrahydroisoquinolines, which exhibit significant chemical interest due to their potential pharmacological activities (El-Dean, Radwan, & Zaki, 2010). Furthermore, the compound has been involved in studies related to the α effect, specifically in aminolysis on a saturated carbon atom, highlighting its utility in understanding reaction mechanisms (Ōae, Kadoma, & Yano, 1969).

Photophysical Characterization

The photophysical properties of morpholine derivatives have been studied, providing insights into their behavior under light exposure. For example, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was prepared and analyzed to understand its structural and emission characteristics. This research contributes to the development of new materials with potential applications in light-emitting devices (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Antibacterial Evaluation

Compounds related to this compound have been evaluated for their antibacterial properties. Specifically, derivatives have been synthesized and subjected to antibacterial evaluations, indicating the potential of these compounds in developing new antimicrobial agents (Rahimizadeh et al., 2011).

Synthesis of Pyridine and Fused Pyridine Derivatives

The chemical versatility of this compound extends to the synthesis of pyridine and fused pyridine derivatives. These syntheses contribute to the diversity of heterocyclic compounds available for further pharmacological and material science research (Al-Issa, 2012).

Selective Recognition of Metal Ions

Derivatives of this compound have been developed as chemosensors for the selective identification of highly toxic Pd2+ ions. This application demonstrates the compound's utility in environmental monitoring and the development of selective detection methods for hazardous substances (Shally et al., 2020).

Properties

IUPAC Name

4-[2-(6-methylpyridin-3-yl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-2-3-11(8-15-10)6-13(17)16-4-5-18-9-12(16)7-14/h2-3,8,12H,4-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPZNJHTWLTXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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